N-methyl-2-[(2-methylphenyl)amino]acetamide
Overview
Description
N-methyl-2-[(2-methylphenyl)amino]acetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is also known by its IUPAC name, N-methyl-2-(2-toluidino)acetamide . This compound is typically found in a powder form and is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of N-methyl-2-[(2-methylphenyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with N-methylacetamide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-methyl-2-[(2-methylphenyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
N-methyl-2-[(2-methylphenyl)amino]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2-[(2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-methyl-2-[(2-methylphenyl)amino]acetamide can be compared with other similar compounds, such as:
N-methyl-2-[(2-chlorophenyl)amino]acetamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
N-methyl-2-[(2-fluorophenyl)amino]acetamide: The presence of a fluorine atom in this compound can significantly alter its biological activity and pharmacokinetic profile.
N-methyl-2-[(2-bromophenyl)amino]acetamide:
This compound stands out due to its unique combination of chemical properties and versatility in scientific research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-(2-methylanilino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAJVGGWNSAVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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